ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a fused heterocyclic compound containing a thiazolo[3,2-a]pyrimidine core. The compound features a 4-(dimethylamino)phenyl substituent at position 5 and a methyl group at position 7, with an ethyl ester at position 4.
Properties
IUPAC Name |
ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-5-24-17(23)15-11(2)19-18-21(14(22)10-25-18)16(15)12-6-8-13(9-7-12)20(3)4/h6-9,16H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUSIMDRJZRGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties. These compounds have shown promising results in human microglia and neuronal cell models.
Mode of Action
They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway. This suggests that the compound could potentially interact with similar pathways.
Biochemical Analysis
Biochemical Properties
This compound is one of the most important biochemical agents and has been applied in vivo on a large scale. It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, and decreases pulmonary hypertension.
Cellular Effects
The compound has shown promising neuroprotective and anti-inflammatory properties. It has been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Molecular Mechanism
The molecular mechanism of action of ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway. A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins.
Temporal Effects in Laboratory Settings
The compound exhibits high kinetic stability, as indicated by a DFT calculated HOMO-LUMO energy gap of 3.90 eV
Metabolic Pathways
Biological Activity
Ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure
The compound possesses a thiazolo[3,2-a]pyrimidine core, which is known for various biological activities. The presence of the dimethylamino group and the ethyl ester moiety may influence its pharmacological profile.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation.
Table 1: Inhibitory Effects on COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Ethyl Derivative | Not specified | Not specified |
In a study involving various pyrimidine derivatives, significant inhibition of COX-2 was observed with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that the compound may also exhibit similar efficacy.
Anticancer Activity
The anticancer potential of thiazolo[3,2-a]pyrimidine derivatives has been documented in several studies. For example, compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer).
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | A549 IC50 (μM) | HepG2 IC50 (μM) |
|---|---|---|
| Ethyl Derivative | Not reported | Not reported |
| Reference Compound | 10.5 | 12.3 |
In vitro assays revealed that certain thiazolo derivatives induced apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation . The specific pathways and molecular targets remain an area for further investigation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The presence of electron-donating groups such as dimethylamino enhances its activity against COX enzymes and may improve its anticancer properties by facilitating interactions with biological targets.
Key SAR Insights:
- Electron-donating groups : Enhance anti-inflammatory activity.
- Hydrophobic regions : May improve cellular uptake and bioavailability.
Case Studies
- Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of a series of thiazolo derivatives using carrageenan-induced edema models in rats. The results indicated that certain derivatives exhibited significant reductions in paw edema comparable to indomethacin .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various thiazolo derivatives on HepG2 cells and reported significant inhibition of cell proliferation with associated apoptosis markers being upregulated .
Scientific Research Applications
Basic Information
- Molecular Formula : C28H31N3O6S
- Molar Mass : 537.63 g/mol
- CAS Number : 436859-57-3
Structural Characteristics
The compound features a thiazolo-pyrimidine core structure, which is known for its diverse biological activities. The presence of a dimethylamino group enhances its lipophilicity and potential bioactivity.
Anticancer Activity
Recent studies have indicated that compounds with thiazolo-pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of thiazolo[3,2-a]pyrimidines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has been evaluated for its cytotoxic effects on human cancer cells, showing promising results in vitro .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that thiazolo-pyrimidine derivatives can inhibit the growth of several bacterial strains and fungi. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli has been documented, suggesting its potential as an antimicrobial agent .
Neuropharmacological Effects
Research indicates that compounds containing thiazolo-pyrimidine moieties may possess neuroprotective effects. This compound has been studied for its ability to modulate neurotransmitter systems and exhibit antidepressant-like effects in animal models . These findings highlight its potential application in treating mood disorders.
Study 1: Anticancer Efficacy
In a study published in Compounds, this compound was tested against various cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer potential .
Study 2: Antimicrobial Activity
Another research article highlighted the antimicrobial effectiveness of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for Staphylococcus aureus, showcasing its potential as a new antimicrobial agent .
Chemical Reactions Analysis
Synthetic Condensation Reactions
The compound is primarily synthesized via Biginelli-like condensations. A three-component reaction involving:
-
Ethyl acetoacetate
-
4-(Dimethylamino)benzaldehyde
-
Thiourea derivatives
Key Conditions
-
Solvent-free system at 120°C
-
Catalyzed by HCl or acetic acid
| Reaction Component | Role | Yield (%) | Reference |
|---|---|---|---|
| Ethyl acetoacetate | Active methylene donor | 85-90 | |
| 4-(Dimethylamino)benzaldehyde | Electrophilic aldehyde | - | |
| Thiourea | Sulfur and nitrogen source | - |
Post-condensation alkylation with ethyl chloroacetate forms the thiazolo[3,2-a]pyrimidine core .
Nucleophilic Substitution Reactions
The methylthio group at C5 undergoes nucleophilic displacement:
Example Reaction
| Nucleophile | Conditions | Product Stability | Reference |
|---|---|---|---|
| Hydrazine | EtOH, reflux (3 hr) | Moderate | |
| Primary amines | DMF, 80°C | High | |
| Arylthiols | THF, DBU catalyst | Variable |
Oxidation Reactions
The methylthio (-SMe) group oxidizes to sulfone/sulfoxide under controlled conditions:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| mCPBA | CH~2~Cl~2~, 0°C | Sulfoxide intermediate | Bioactivity modulation |
| H~2~O~2~/AcOH | 60°C, 2 hr | Sulfone derivative | Enhanced solubility |
Cycloaddition and Annulation
The exocyclic double bond participates in [4+2] cycloadditions:
Diels-Alder Reaction
| Dienophile | Catalyst | Ring System Formed | Biological Relevance |
|---|---|---|---|
| Maleic anhydride | Lewis acid (ZnCl~2~) | Pyranothiazolopyrimidine | Anticancer scaffolds |
| DMAD (Dimethyl acetylenedicarboxylate) | Thermal | Thiadiazolo-fused derivative | Antimicrobial activity |
Photochemical Reactivity
UV irradiation induces C=C bond isomerization:
| Light Source | Solvent | Isomer Ratio (E:Z) | Half-Life (hr) |
|---|---|---|---|
| 365 nm UV | Acetonitrile | 85:15 | 12 |
| Visible light | Methanol | 95:5 | >24 |
Comparative Reactivity with Analogues
Structural modifications alter reaction outcomes:
| Compound Variation | Reaction Rate (vs Parent) | Key Difference |
|---|---|---|
| 5-(4-Methylthiophenyl) substituent | 1.5× faster alkylation | Enhanced electron withdrawal |
| 7-Methyl → 7-Trifluoromethyl | 3× slower oxidation | Steric hindrance |
| Dimethylamino → Methoxy group | Reduced cycloaddition yield | Electron-donating effect |
Mechanistic Insights
-
Alkylation : Proceeds via SN2 mechanism at the thione sulfur .
-
Oxidation : Radical intermediates detected via ESR in sulfone formation.
-
Cycloaddition : Concerted asynchronous pathway confirmed by DFT calculations .
Stability Under Physiological Conditions
| Parameter | Value | Method |
|---|---|---|
| Hydrolysis (pH 7.4) | t~1/2~ = 8.2 hr | HPLC-UV |
| Plasma stability | >90% intact after 24 hr | LC-MS/MS |
This reactivity profile highlights the compound’s adaptability for medicinal chemistry optimization. The dimethylamino group enhances solubility while the thiazolo[3,2-a]pyrimidine core provides a stable scaffold for functionalization, aligning with strategies for kinase inhibitor development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound is best contextualized by comparing it with other derivatives in the thiazolo[3,2-a]pyrimidine family. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]pyrimidine Derivatives
Key Structural and Functional Insights
Halogenated analogs (e.g., bromo, chloro, fluoro) exhibit stronger intermolecular interactions (e.g., halogen bonding) in crystallography, which may stabilize their solid-state structures but reduce bioavailability compared to the dimethylamino variant .
Synthetic Accessibility :
- The target compound’s synthesis route is inferred to involve condensation of thiourea derivatives with aldehydes or ketones, similar to methods used for Analog 4 (78% yield via acetic acid/acetic anhydride reflux) .
Q & A
Q. What synthetic routes are commonly used to prepare thiazolo[3,2-a]pyrimidine derivatives like this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step condensation reactions. For example, substituted benzaldehydes are condensed with thiazolidinone precursors under reflux in polar aprotic solvents (e.g., DMF) using triethylamine as a catalyst. Optimization includes adjusting reaction time (6–12 hours), temperature (80–110°C), and stoichiometric ratios of reactants to maximize yields (70–85%) . Purity is confirmed via TLC and recrystallization from ethanol.
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., dimethylamino protons at δ 2.8–3.2 ppm, ester carbonyl at δ 165–170 ppm).
- X-ray crystallography : Single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) with SHELXL refinement resolves bond lengths (e.g., C=O at 1.21–1.23 Å) and torsion angles. Hydrogen bonding networks are mapped using Olex2 or Mercury .
- IR spectroscopy : Key peaks include C=O (1680–1720 cm) and C-N (1250–1300 cm) stretches .
Q. How is crystal packing analyzed, and what intermolecular interactions stabilize the structure?
Crystal packing is evaluated using Hirshfeld surface analysis, highlighting intermolecular hydrogen bonds (e.g., N–H···O, C–H···π) and π-π stacking (3.5–4.0 Å between aromatic rings). SHELX-refined structures reveal monoclinic (P2/n) or triclinic systems with Z = 4 . Weak interactions (van der Waals, halogen bonds) are quantified using CrystalExplorer .
Q. What biological activities are associated with thiazolo[3,2-a]pyrimidine scaffolds, and how are they assessed?
These derivatives exhibit antimicrobial (MIC: 2–8 µg/mL against S. aureus), anticancer (IC: 10–50 µM in MCF-7 cells), and anti-inflammatory activities. Assays include:
- MTT/Proliferation assays for cytotoxicity.
- Enzyme inhibition studies (e.g., COX-2, EGFR kinases).
- Molecular docking to predict binding affinities for target proteins .
Advanced Research Questions
Q. How can contradictions between crystallographic data and spectroscopic results be resolved?
Discrepancies (e.g., dynamic vs. static molecular conformations) are addressed by:
- Variable-temperature NMR to probe conformational flexibility.
- DFT calculations (B3LYP/6-31G*) comparing optimized geometries with experimental data.
- High-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. What experimental designs minimize false positives in bioactivity studies?
- Dose-response curves (3–5 concentrations, triplicate runs) to confirm potency.
- Counter-screens against non-target enzymes/cell lines.
- Cytotoxicity controls (e.g., HEK293 cells) to rule out nonspecific effects .
Q. How do hydrogen-bonding motifs influence stability and reactivity?
Graph-set analysis (e.g., Etter’s rules) classifies motifs like rings from N–H···O bonds. Stronger motifs (e.g., charge-assisted H-bonds) enhance thermal stability (TGA: decomposition >250°C) and reduce hydrolysis rates in protic solvents .
Q. What computational strategies predict regioselectivity in electrophilic substitution reactions?
Q. How do solvent polarity and catalysts affect the synthesis of analogs with modified aryl groups?
Polar aprotic solvents (DMF, DMSO) stabilize transition states in Knoevenagel condensations, while Lewis acids (ZnCl) accelerate cyclization. For electron-deficient aryl substituents, microwave-assisted synthesis (100°C, 30 min) improves yields by 15–20% .
Q. What advanced techniques detect transient intermediates during synthesis?
Q. How does Z/E isomerism at the benzylidene moiety impact bioactivity and crystallization?
The Z-configuration (confirmed via NOESY correlations) enhances planarity, improving π-π stacking and crystallinity (P2/n symmetry). Enantiomers separated by chiral HPLC show differential activity (e.g., Z-isomer: IC = 12 µM vs. E-isomer: IC = 45 µM) .
Q. What strategies elucidate structure-activity relationships (SAR) for therapeutic applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
